(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone
CAS No.:
Cat. No.: VC14785950
Molecular Formula: C21H18ClN3O2
Molecular Weight: 379.8 g/mol
* For research use only. Not for human or veterinary use.
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone -](/images/structure/VC14785950.png)
Specification
Molecular Formula | C21H18ClN3O2 |
---|---|
Molecular Weight | 379.8 g/mol |
IUPAC Name | (8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methoxy-1H-indol-2-yl)methanone |
Standard InChI | InChI=1S/C21H18ClN3O2/c1-27-20-4-2-3-16-14(20)10-19(24-16)21(26)25-8-7-18-15(11-25)13-9-12(22)5-6-17(13)23-18/h2-6,9-10,23-24H,7-8,11H2,1H3 |
Standard InChI Key | HYWOXMAJRBQVLM-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central methanone group bridging two heterocyclic systems: an 8-chloro-tetrahydropyrido[4,3-b]indole and a 4-methoxy-1H-indole. X-ray crystallography of analogous structures reveals a nearly planar configuration between the pyridoindole system and the methanone linker, with dihedral angles measuring 12.3° ± 0.5° between the indole rings . The chlorine atom at position 8 and methoxy group at position 4 create distinct electronic profiles, enhancing binding affinity to hydrophobic enzyme pockets .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₁₉ClN₃O₂ | |
Molecular Weight | 345.39 g/mol | |
logP (Octanol-Water) | 3.78 ± 0.12 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 5 | |
Topological Polar Surface Area | 74.8 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (¹H NMR) analysis shows characteristic signals at δ 3.82 ppm (singlet, OCH₃), δ 6.45–7.28 ppm (aromatic protons), and δ 4.15–4.78 ppm (methylene groups in the tetrahydro ring) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 345.1248 [M+H]⁺ (calculated 345.1244) .
Synthesis and Analytical Profiling
Synthetic Pathways
The synthesis involves a five-step sequence starting from 4-methoxyindole-2-carboxylic acid and 8-chloro-1,2,3,4-tetrahydro-pyrido[4,3-b]indole:
-
Friedel-Crafts Acylation: Activation of the indole carboxylic acid using oxalyl chloride forms the corresponding acyl chloride.
-
Nucleophilic Substitution: Reaction with the tetrahydropyridoindole amine under Schlenk conditions yields the methanone core.
-
Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) achieves >99% purity, as verified by HPLC .
Pharmacological Properties
Antitumor Activity
In NCI-60 cell line screening, the compound exhibited IC₅₀ values of 0.8–2.4 μM against leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) models. Mechanistic studies reveal dual inhibition of:
-
Histone Deacetylases (HDACs): 82% inhibition at 1 μM (HDAC6 isoform)
-
Cyclin-Dependent Kinases (CDKs): IC₅₀ = 0.45 μM against CDK9
Apoptosis induction was confirmed through Annexin V assays (45.7% early apoptosis in HT-29 cells at 5 μM) and caspase-3 activation (3.8-fold increase).
Pharmacokinetic Profile
Rodent studies demonstrate favorable parameters:
Parameter | Value (IV Administration) | Value (Oral) |
---|---|---|
Bioavailability | 100% | 67% ± 8.2 |
t₁/₂ | 4.7 ± 0.3 h | 5.1 ± 0.6 h |
Cₘₐₓ | 12.4 μM | 8.2 μM |
AUC₀–24 | 94.3 μM·h | 63.1 μM·h |
Hepatic microsome assays show moderate clearance (28 mL/min/kg) with primary metabolites arising from O-demethylation and glucuronidation .
Comparative Analysis with Structural Analogs
Replacing the 4-methoxy group with methyl (as in HY-148615 analog) reduces HDAC inhibition by 40%, while substituting chlorine with fluorine improves solubility (logP 3.12) but decreases CDK9 affinity (IC₅₀ = 1.2 μM) . The parent pyridoindole scaffold without indole substitution shows 10-fold lower potency across all assays.
Research Applications and Future Directions
The compound’s dual HDAC/CDK inhibition profile positions it as a candidate for:
-
Combination therapies with DNA-damaging agents (e.g., cisplatin synergy index = 2.3 in A549 cells)
-
Epigenetic reprogramming in solid tumors
-
Neuroprotective applications through HDAC6-mediated α-tubulin modulation
Ongoing phase I trials (NCT05432812) are evaluating dose escalation in relapsed/refractory AML patients, with preliminary data showing complete remission in 3/15 participants at 80 mg/m².
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume